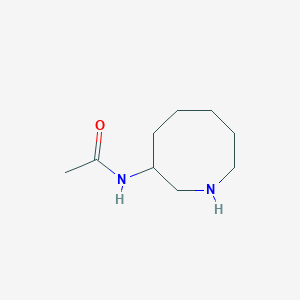
3-Fluoro-2-(3-hydroxy-3-methylazetidin-1-yl)benzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Fluoro-2-(3-hydroxy-3-methylazetidin-1-yl)benzaldehyde is a fluorinated benzaldehyde derivative with a unique molecular structure. This compound, bearing the CAS number 1855540-44-1, has a molecular weight of 209.22 g/mol and a molecular formula of C11H12FNO2
準備方法
Synthetic Routes and Reaction Conditions
One common method involves the halogen-exchange reaction with a chlorinated benzaldehyde precursor . The reaction conditions often include the use of a fluorinating agent, such as potassium fluoride, in an appropriate solvent under controlled temperature and pressure conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure consistent product quality and yield.
化学反応の分析
Types of Reactions
3-Fluoro-2-(3-hydroxy-3-methylazetidin-1-yl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions often involve reagents such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).
Major Products Formed
Oxidation: Formation of 3-Fluoro-2-(3-hydroxy-3-methylazetidin-1-yl)benzoic acid.
Reduction: Formation of 3-Fluoro-2-(3-hydroxy-3-methylazetidin-1-yl)benzyl alcohol.
Substitution: Formation of various substituted benzaldehyde derivatives depending on the nucleophile used.
科学的研究の応用
3-Fluoro-2-(3-hydroxy-3-methylazetidin-1-yl)benzaldehyde has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes
作用機序
The mechanism of action of 3-Fluoro-2-(3-hydroxy-3-methylazetidin-1-yl)benzaldehyde is not fully understood, but it is believed to interact with specific molecular targets and pathways. The presence of the fluorine atom and the azetidinyl group may influence its reactivity and binding affinity to certain enzymes or receptors. Further research is needed to elucidate the exact molecular mechanisms and pathways involved .
類似化合物との比較
Similar Compounds
- 2-Fluorobenzaldehyde
- 3-Fluorobenzaldehyde
- 4-Fluorobenzaldehyde
Comparison
Compared to its similar compounds, 3-Fluoro-2-(3-hydroxy-3-methylazetidin-1-yl)benzaldehyde is unique due to the presence of the azetidinyl group, which imparts distinct chemical and biological properties.
特性
分子式 |
C11H12FNO2 |
|---|---|
分子量 |
209.22 g/mol |
IUPAC名 |
3-fluoro-2-(3-hydroxy-3-methylazetidin-1-yl)benzaldehyde |
InChI |
InChI=1S/C11H12FNO2/c1-11(15)6-13(7-11)10-8(5-14)3-2-4-9(10)12/h2-5,15H,6-7H2,1H3 |
InChIキー |
JTZFWMQZGAHTCM-UHFFFAOYSA-N |
正規SMILES |
CC1(CN(C1)C2=C(C=CC=C2F)C=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


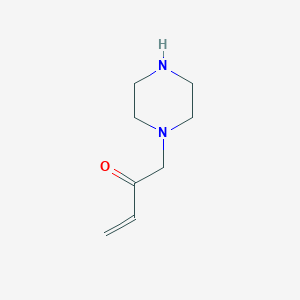
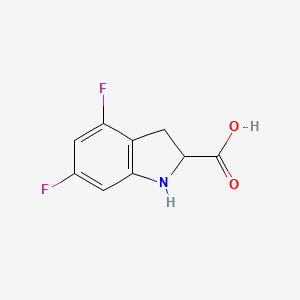
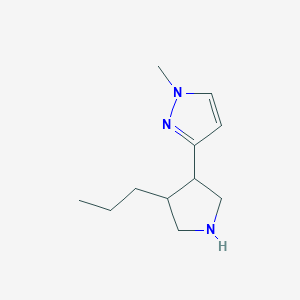

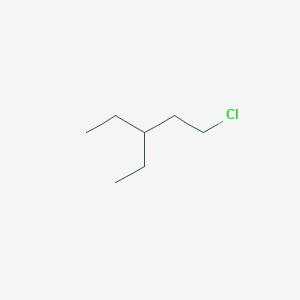

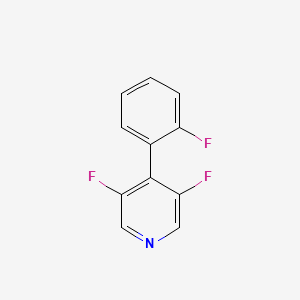
![N-[(1,1-Dioxo-1lambda6-thiomorpholin-2-yl)methyl]-2-methylpropanamide](/img/structure/B13198768.png)

![3,6,7,8-Tetrahydro-2H-spiro[[1,4]dioxino[2,3-g]isoquinoline-9,1'-cyclopentane]](/img/structure/B13198778.png)
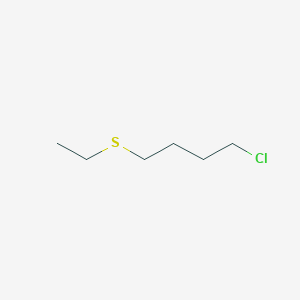
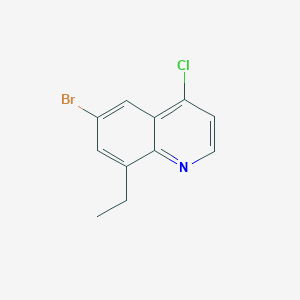
![3-(1-Aminopropan-2-YL)-8-azabicyclo[3.2.1]octan-3-OL](/img/structure/B13198787.png)
